molecular formula C19H28O3 B1197620 15-Hydroxytestosterone CAS No. 2226-70-2

15-Hydroxytestosterone

Cat. No. B1197620
CAS RN: 2226-70-2
M. Wt: 304.4 g/mol
InChI Key: KYGUQDTWUBBBSD-MJVYMRHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Hydroxytestosterone belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics . They also show profound effects on scalp and body hair in humans .


Synthesis Analysis

The light-driven selective hydroxylation of testosterone into 15β-hydroxytestosterone was achieved using whole-cells of the unicellular cyanobacterium Synechocystis sp. PCC 6803 expressing the heterologous CYP450 monooxygenase, CYP110D1 . The reaction conditions including cell density, aeration, and substrate concentration were optimized .


Molecular Structure Analysis

The molecular formula of 15-Hydroxytestosterone is C19H28O3 . It has a molecular weight of 304.42 . The stereochemistry is absolute with 7 defined stereocenters .


Chemical Reactions Analysis

The selective hydroxylation of steroids through chemical synthesis is a complex reaction with a high environmental impact . The use of photoautotrophic microorganisms expressing heterologous monooxygenases could overcome this problem by fueling the reaction with electrons and O2 derived from the light-dependent oxidation of water, occurring during photosynthesis .


Physical And Chemical Properties Analysis

15-Hydroxytestosterone has a molecular weight of 304.42 . It is a fat-soluble compound .

properties

CAS RN

2226-70-2

Product Name

15-Hydroxytestosterone

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,15S,17S)-15,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)16(22)10-15(21)17(13)19/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14+,15+,16+,17-,18+,19-/m1/s1

InChI Key

KYGUQDTWUBBBSD-MJVYMRHDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](C[C@@H]4O)O)C

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)O)C

Other CAS RN

2226-70-2

Pictograms

Irritant; Health Hazard

synonyms

15 alpha-hydroxytestosterone
15-hydroxytestosterone
15-hydroxytestosterone, (15beta,17beta)-isomer
15-hydroxytestosterone, (17 beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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